PT 1

Description

Propriétés

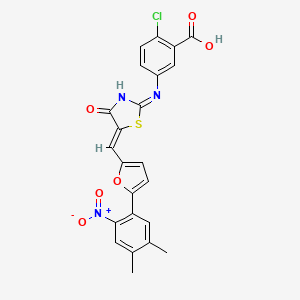

IUPAC Name |

2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28)/b20-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHRCOIONCZINZ-JMIUGGIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

A Note on the Nomenclature "PT 1": The designation "this compound" is not a standardized scientific identifier for a specific therapeutic agent. In the context of drug development and mechanism of action, this query is interpreted to refer to inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a highly significant therapeutic target, particularly for metabolic diseases, and its inhibitors are a major focus of research and development. This guide will, therefore, provide a comprehensive overview of the mechanism of action of PTP1B inhibitors.

Introduction to PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways.[1][2][3] Encoded by the PTPN1 gene, PTP1B is primarily localized to the cytoplasmic face of the endoplasmic reticulum.[3] Its overactivity or overexpression has been implicated in the pathogenesis of various human diseases, including type 2 diabetes, obesity, and certain cancers.[1][4][5] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for these conditions.[4][6]

The primary role of PTP1B is to dephosphorylate tyrosine residues on various proteins, thereby attenuating their signaling activity.[4] Key substrates of PTP1B include the activated insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor.[1][7][8][9][10] By acting as a brake on these pathways, PTP1B is a critical regulator of glucose metabolism and energy homeostasis.

Core Mechanism of Action of PTP1B Inhibitors

The fundamental mechanism of action of PTP1B inhibitors is to block the catalytic activity of the PTP1B enzyme.[4] This inhibition prevents the dephosphorylation of its target substrates, leading to prolonged and enhanced signaling downstream.[4] For instance, in the insulin signaling pathway, inhibition of PTP1B results in sustained activation of the insulin receptor and its substrates, which can lead to improved glucose uptake and ameliorate insulin resistance.[4]

PTP1B inhibitors can be broadly classified based on their mode of binding to the enzyme:

-

Active-Site Inhibitors: These are typically competitive inhibitors that mimic the phosphotyrosine substrate and bind to the highly conserved and positively charged active site of PTP1B.[11]

-

Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[11][12] Allosteric sites, such as the one at the intersection of helices α3, α6, and α7, are often less conserved, offering the potential for developing more selective inhibitors.[11][12]

-

Other Mechanisms: Some compounds, such as Ertiprotafib, have been shown to inhibit PTP1B by inducing its aggregation.[10][11]

Key Signaling Pathways Modulated by PTP1B Inhibitors

PTP1B inhibitors exert their therapeutic effects by modulating critical signaling cascades. The two most prominent pathways are the insulin and leptin signaling pathways.

Insulin Signaling Pathway

PTP1B is a key negative regulator of the insulin signaling cascade.[1][2][6][8][9][13] Upon insulin binding, the insulin receptor undergoes autophosphorylation on specific tyrosine residues, which in turn phosphorylates insulin receptor substrates (IRS).[8][13] This triggers downstream signaling through pathways like the PI3K/Akt pathway, which is crucial for the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[1][13] PTP1B attenuates this signal by dephosphorylating both the insulin receptor and IRS-1.[1][8][13] Inhibition of PTP1B, therefore, enhances insulin sensitivity.[6] Mice lacking the PTP1B gene have demonstrated increased insulin sensitivity and resistance to obesity.[7]

Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose cells, regulates energy balance by suppressing appetite. Leptin binds to its receptor, leading to the activation of the associated Janus kinase 2 (JAK2), which then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).[14][15] Phosphorylated STAT3 translocates to the nucleus to regulate gene expression related to appetite control. PTP1B negatively regulates this pathway by dephosphorylating JAK2 and STAT3.[14][15][16] PTP1B inhibition can, therefore, enhance leptin sensitivity, which is often impaired in obesity, a condition known as leptin resistance.[16]

Quantitative Data on PTP1B Inhibitors

The potency of PTP1B inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes these values for a selection of PTP1B inhibitors.

| Compound | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference |

| Suramin | Competitive | - | 5.5 | [17][18] |

| Sodium Orthovanadate | Competitive | 19.3 ± 1.1 | - | [19] |

| Ertiprotafib | Active Site | 1.6 - 29 | - | [10] |

| Mucusisoflavone B | - | 2.5 ± 0.2 | - | [20] |

| Compound 52 | - | 0.46 ± 0.04 | - | [21] |

| Compound 53 | - | 0.79 ± 0.01 | - | [21] |

| Allosteric Inhibitor-1 | Allosteric | 8 | - | [12] |

| Allosteric Inhibitor-2 | Allosteric | 22 | - | [12] |

| Allosteric Inhibitor-3 | Allosteric | 350 | - | [12] |

| Avarone | - | 2.1 ± 0.1 | - | [22] |

| Chlorogenic Acid | Non-competitive | - | 8.2 ± 0.4 | [23] |

| Cichoric Acid | Competitive | - | 1.44 ± 0.08 | [23] |

Experimental Protocols

The characterization of PTP1B inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro PTP1B Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of PTP1B by detecting the release of phosphate from a synthetic substrate.

Objective: To determine the IC50 value of a test compound against PTP1B.

Materials:

-

Human recombinant PTP1B enzyme

-

PTP1B substrate: p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate (e.g., from the insulin receptor β subunit).[17][24]

-

Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).[24]

-

Test compound and control inhibitor (e.g., Suramin).[17]

-

Phosphate detection reagent (e.g., Malachite Green-based reagent).[17]

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Reconstitute and dilute the PTP1B enzyme, substrate, and test compounds to their desired working concentrations in the assay buffer.[17] Prepare a serial dilution of the test compound.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle for control), and the PTP1B enzyme.[18]

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.[19][24]

-

Initiate Reaction: Add the PTP1B substrate (e.g., pNPP) to all wells to start the enzymatic reaction.[18]

-

Incubation: Incubate for a specific time (e.g., 30 minutes) at the chosen temperature.[24]

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP substrate) or the phosphate detection reagent.[17][24]

-

Detection: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP, 620 nm for Malachite Green).[17][24]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[25]

Cellular Assays: Glucose Uptake

Objective: To assess the effect of a PTP1B inhibitor on insulin-stimulated glucose uptake in a cell-based model.

Materials:

-

Adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12).

-

Cell culture medium (e.g., DMEM).

-

Test compound.

-

Insulin.

-

Radiolabeled glucose (e.g., 2-deoxy-[³H]-glucose).

-

Scintillation counter.

Procedure:

-

Cell Culture: Culture and differentiate the cells to a mature phenotype (e.g., adipocytes or myotubes).

-

Serum Starvation: Before the experiment, serum-starve the cells for several hours to establish a baseline.

-

Inhibitor Treatment: Treat the cells with the test PTP1B inhibitor or vehicle for a specified duration.

-

Insulin Stimulation: Stimulate the cells with a sub-maximal concentration of insulin to induce glucose uptake.

-

Glucose Uptake Measurement: Add radiolabeled glucose and incubate for a short period (e.g., 10 minutes).

-

Wash and Lyse: Wash the cells with ice-cold PBS to remove extracellular glucose and then lyse the cells.

-

Quantification: Measure the radioactivity in the cell lysates using a scintillation counter to quantify the amount of glucose taken up by the cells.

-

Data Analysis: Compare the glucose uptake in inhibitor-treated cells to the vehicle-treated controls to determine the effect of the inhibitor on insulin sensitivity.

In Vivo Studies: Oral Glucose Tolerance Test (OGTT) in Animal Models

Objective: To evaluate the effect of a PTP1B inhibitor on glucose homeostasis in a living organism.

Animal Models:

-

Diet-induced obese (DIO) mice.

-

Genetically diabetic mice (e.g., db/db mice).

-

Computational analyses suggest that species like Mus musculus (mouse) and Rattus norvegicus (rat) are suitable models due to the high conservation of the PTP1B protein structure compared to humans.[26]

Procedure:

-

Acclimatization and Dosing: Acclimate the animals and administer the PTP1B inhibitor or vehicle orally at a specific dose.

-

Fasting: Fast the animals overnight (e.g., 12-16 hours) but allow access to water.

-

Baseline Blood Sample: Take a baseline blood sample from the tail vein to measure fasting blood glucose levels (t=0).

-

Glucose Challenge: Administer a bolus of glucose solution orally (gavage).

-

Blood Sampling: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Measure the blood glucose concentration in each sample.

-

Data Analysis: Plot the blood glucose concentration over time for both the treated and control groups. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. A lower AUC in the treated group indicates improved glucose tolerance.

Experimental and Drug Discovery Workflow

The process of discovering and characterizing PTP1B inhibitors typically follows a structured workflow, from initial screening to in vivo validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein-tyrosine phosphatase-1B acts as a negative regulator of insulin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PTPN1 - Wikipedia [en.wikipedia.org]

- 4. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. [The role of protein tyrosine phosphatase (PTP-1B) in insulin resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PTP1B regulates leptin signal transduction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. content.abcam.com [content.abcam.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. bioassaysys.com [bioassaysys.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]

- 26. Suggestion of suitable animal models for in vivo studies of protein tyrosine phosphatase 1b (PTP1B) inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a critical negative regulator in various signaling pathways, most notably the insulin and leptin signaling cascades. By dephosphorylating activated insulin and leptin receptors, PTP1B attenuates their downstream signaling, contributing to insulin resistance and obesity. Its role as a key regulator in metabolic diseases and its emerging implications in oncology have established PTP1B as a significant therapeutic target for drug discovery and development. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of PTP1B inhibitors, with a focus on key compound classes and associated experimental protocols.

PTP1B Signaling Pathways

PTP1B exerts its influence by dephosphorylating key tyrosine kinase receptors and their downstream effectors. Understanding these pathways is crucial for the rational design of effective inhibitors.

Insulin Signaling Pathway

PTP1B is a primary negative regulator of the insulin signaling pathway. Upon insulin binding, the insulin receptor (IR) autophosphorylates on specific tyrosine residues, initiating a cascade that leads to glucose uptake and metabolism. PTP1B, located on the cytoplasmic face of the endoplasmic reticulum, dephosphorylates the activated IR, thus terminating the signal. Inhibition of PTP1B is expected to enhance and prolong insulin signaling, thereby improving insulin sensitivity.

JAK-STAT Signaling Pathway

PTP1B also modulates the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. PTP1B can dephosphorylate activated JAK kinases (like JAK2 and TYK2) and STAT proteins, thereby downregulating cytokine signaling. This has implications for inflammatory diseases and cancer.

Key PTP1B Inhibitor Classes and Lead Compounds

Several classes of small molecules have been investigated as PTP1B inhibitors. Below are some prominent examples with their reported inhibitory activities.

| Compound/Class | Type | IC50 (PTP1B) | Selectivity | Reference |

| ABBV-CLS-484 | Dual PTPN1/PTPN2 Inhibitor | Potent (nM range) | High | [1][2] |

| MSI-1436 (Trodusquemine) | Allosteric Inhibitor | ~1 µM | >200-fold vs. TCPTP | [3][4] |

| Sulfathiazole Derivatives | Non-competitive Inhibitor | 3.2 µM (Compound 16) | High | [5] |

| 2-imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-ones | Bidentate Inhibitor | 6.09 µM (Compound 14i) | Moderate | [6] |

Synthesis of PTP1B Inhibitors: A Representative Workflow

While the precise synthetic routes for proprietary compounds like ABBV-CLS-484 are not publicly detailed, the synthesis of other potent PTP1B inhibitors, such as the 2-imino-5-arylidenethiazolidin-4-one class, has been described. The following diagram illustrates a general workflow for the synthesis of such compounds.

Experimental Protocols

General Synthesis of 2-Imino-5-arylidenethiazolidin-4-ones

This protocol is a generalized procedure based on reported syntheses.[2][7]

Step 1: Synthesis of 2-Chloro-N-arylacetamide

-

To a solution of the appropriate aryl amine in a suitable solvent (e.g., dichloromethane), add an equimolar amount of chloroacetyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-arylacetamide.

Step 2: Synthesis of N-Aryl-thiourea

-

Dissolve the 2-chloro-N-arylacetamide and an equimolar amount of potassium thiocyanate (KSCN) in a suitable solvent (e.g., acetone).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the N-aryl-thiourea intermediate.

Step 3: Synthesis of 2-Imino-3-aryl-thiazolidin-4-one

-

The N-aryl-thiourea intermediate often cyclizes in situ or upon further heating in a suitable solvent to yield the 2-imino-3-aryl-thiazolidin-4-one.

Step 4: Knoevenagel Condensation to form 2-Imino-5-arylidenethiazolidin-4-one

-

To a solution of the 2-imino-3-aryl-thiazolidin-4-one and an appropriate aryl aldehyde in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure 2-imino-5-arylidenethiazolidin-4-one.

PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This is a standard colorimetric assay to determine the in vitro inhibitory activity of compounds against PTP1B.[8][9][10]

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (for positive and negative controls) to each well.

-

Add 25 µL of recombinant PTP1B enzyme solution (e.g., 10 ng/well) to each well, except for the blank wells which receive 25 µL of assay buffer.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of pNPP substrate solution (e.g., 2 mM final concentration) to all wells.

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

The development of potent and selective PTP1B inhibitors holds significant promise for the treatment of metabolic diseases and cancer. This guide provides a foundational understanding of the key signaling pathways involving PTP1B, prominent classes of inhibitors, and the experimental methodologies for their synthesis and evaluation. Further research and development in this area are crucial for translating these scientific discoveries into effective clinical therapies.

References

- 1. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PTP1B selective inhibitor MSI-1436 mitigates Tunicamycin-induced ER stress in human hepatocarcinoma cell line through XBP1 splicing modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Substituted 2-Imino-5-arylidenethiazolidin-4-one Inhibitors of Bacterial Type III Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. sciencellonline.com [sciencellonline.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: Biological Targets and Pathways of PT-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "PT-1" has been applied to several distinct therapeutic agents in scientific literature, each with unique biological targets and mechanisms of action. This guide provides an in-depth technical overview of three such compounds: a novel platinum-based antitumor agent, a phototherapeutic topoisomerase I inhibitor, and an indirect AMP-activated protein kinase (AMPK) activator. Understanding the specific molecular interactions and cellular pathways of each "PT-1" is critical for advancing their potential development as therapeutics.

Platinum Antitumor Agent (Pt-1)

This kinetically inert platinum complex represents a departure from traditional platinum-based chemotherapeutics. Unlike cisplatin, which primarily forms DNA adducts leading to apoptosis, Pt-1 exhibits a distinct anti-cancer profile through the induction of alternative cell death pathways and inhibition of angiogenesis.[1][2]

Biological Targets and Pathways

The primary therapeutic effects of this Pt-1 compound are attributed to two main mechanisms:

-

Anti-angiogenesis: Pt-1 has been shown to potently inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[1][2]

-

Induction of Non-Apoptotic Cell Death: Pt-1 circumvents common mechanisms of chemoresistance by inducing cell death through necroptosis and paraptosis.[1][2]

Quantitative Data

Signaling Pathways

Caption: Pt-1 induces both necroptosis and paraptosis, leading to tumor cell death.

Experimental Protocols

-

Model: Transgenic zebrafish embryos expressing fluorescent proteins in their vasculature are commonly used.

-

Procedure:

-

Fertilized embryos are collected and maintained in standard embryo medium.

-

At a designated developmental stage (e.g., 24 hours post-fertilization), embryos are dechorionated.

-

Embryos are placed in multi-well plates, and varying concentrations of the Pt-1 compound are added to the medium.

-

A known angiogenesis inhibitor (e.g., sunitinib) can be used as a positive control.

-

After a defined incubation period (e.g., 24-48 hours), the development of intersegmental blood vessels is observed and quantified using fluorescence microscopy.

-

-

Endpoint: Inhibition of blood vessel growth is measured by counting the number of complete intersegmental vessels or measuring the total vessel length compared to a vehicle control.

-

Cell Lines: Appropriate cancer cell lines are cultured and treated with varying concentrations of Pt-1.

-

Necroptosis Assessment:

-

Western Blotting: Analyze the expression levels of key necroptosis-related proteins such as RIPK1, RIPK3, and MLKL. An increase in the phosphorylated forms of these proteins is indicative of necroptosis.

-

Inhibitor Studies: Co-treatment with a specific necroptosis inhibitor, such as necrostatin-1 (an inhibitor of RIPK1), should rescue cells from Pt-1-induced death.

-

-

Paraptosis Assessment:

-

Microscopy: Observe cells for characteristic morphological changes of paraptosis, including extensive cytoplasmic vacuolization and mitochondrial swelling, using transmission electron microscopy.

-

Protein Expression: Analyze the expression of proteins involved in paraptosis, such as AIP-1/Alix.

-

Phototherapeutic Topoisomerase I Inhibitor (PT-1)

This "PT-1" is a sophisticated prodrug system designed for targeted cancer therapy. It comprises three key components: SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan; a photolabile "masking" group (nitrovanillin); and a tumor-targeting moiety (biotin).[3][4][5][6] The agent remains inactive until it is selectively taken up by cancer cells and activated by a specific wavelength of light.

Biological Target and Pathway

-

Primary Target: Topoisomerase I. This essential enzyme is responsible for relaxing DNA supercoiling during replication and transcription.[3]

-

Mechanism of Action: Upon photoactivation, PT-1 releases SN-38, which then binds to the DNA-topoisomerase I complex. This binding prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to the accumulation of DNA damage and ultimately triggering apoptosis.[5][6]

Quantitative Data

Specific quantitative data, such as the IC50 for topoisomerase I inhibition by photoactivated PT-1 and the quantum yield of photoactivation, are not currently available in published literature.

Signaling Pathway

Caption: PT-1 is selectively taken up by cancer cells and, upon light activation, releases SN-38 to inhibit Topoisomerase I, leading to DNA damage and apoptosis.

Experimental Protocols

-

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

-

Procedure:

-

A supercoiled plasmid DNA substrate is incubated with purified human topoisomerase I in a reaction buffer.

-

The photoactivated PT-1 (or free SN-38 as a positive control) is added to the reaction mixture at various concentrations.

-

The reaction is allowed to proceed for a specific time at 37°C and then stopped.

-

The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

-

Endpoint: The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the untreated control. The IC50 value can be calculated from the dose-response curve.

-

Light Source: A UV lamp with a specific wavelength (e.g., 365 nm) is required.[3]

-

Procedure:

-

A solution of the PT-1 compound in a suitable solvent (e.g., PBS) is prepared.[3]

-

The solution is irradiated with the UV light source for a defined period. The optimal irradiation time would need to be determined experimentally.

-

The activation of the compound can be monitored by measuring changes in its fluorescence spectrum.[3]

-

-

For Cellular Assays: Cells treated with the inactive PT-1 are exposed to the UV light source under controlled conditions to trigger the release of SN-38 intracellularly.

AMP-Activated Protein Kinase (AMPK) Activator (PT-1)

This small molecule, also referred to as PT-1, functions as an indirect activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

Biological Target and Pathway

-

Mechanism of Action: PT-1 inhibits the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP and ADP:ATP ratios.[2][8] This change in the cellular energy state allosterically activates AMPK.[1][2] Activated AMPK then phosphorylates downstream targets to restore energy balance by switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| AMP:ATP Ratio | 7-fold increase | HEK-293 cells | [2] |

| ADP:ATP Ratio | 2.7-fold increase | HEK-293 cells | [2] |

| EC50 for AMPK Activation | Not Reported | - | - |

Signaling Pathway

Caption: PT-1 inhibits the mitochondrial respiratory chain, increasing the AMP:ATP ratio and leading to the activation of AMPK and subsequent metabolic responses.

Experimental Protocols

-

Principle: This assay measures the phosphorylation of a known AMPK substrate, such as Acetyl-CoA Carboxylase (ACC), in response to treatment with an AMPK activator.

-

Procedure:

-

Culture cells (e.g., HEK-293 or L6 myotubes) to near confluence.

-

Treat the cells with various concentrations of PT-1 for a specified duration.

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting using antibodies specific for phosphorylated ACC (at Ser79) and total ACC.

-

-

Endpoint: An increase in the ratio of phosphorylated ACC to total ACC indicates AMPK activation.

-

Instrumentation: A Seahorse XF Analyzer or a similar instrument that measures the oxygen consumption rate (OCR) of live cells in real-time.

-

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Prior to the assay, replace the culture medium with a low-buffered assay medium.

-

Measure the basal OCR.

-

Inject PT-1 at various concentrations and monitor the change in OCR.

-

Subsequently, inject a series of mitochondrial respiratory chain inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine various parameters of mitochondrial function.

-

-

Endpoint: A decrease in the basal OCR after the addition of PT-1 indicates inhibition of the mitochondrial respiratory chain.

-

Method: High-Performance Liquid Chromatography (HPLC).

-

Procedure:

-

Treat cells with PT-1 as described above.

-

Rapidly quench cellular metabolism and extract nucleotides using a method such as perchloric acid extraction.

-

Separate and quantify AMP and ATP in the cell extracts using a suitable HPLC system with a C18 column and a phosphate buffer mobile phase.

-

-

Endpoint: The ratio of the peak areas corresponding to AMP and ATP is calculated to determine the cellular AMP:ATP ratio.

Conclusion

The term "PT-1" encompasses at least three distinct investigational compounds with diverse and compelling mechanisms of action. The platinum antitumor agent offers a novel approach to cancer therapy by inducing non-apoptotic cell death and inhibiting angiogenesis. The phototherapeutic agent provides a highly targeted strategy for delivering a potent topoisomerase I inhibitor directly to cancer cells. The AMPK activator presents a tool for modulating cellular metabolism with potential applications in metabolic diseases and cancer. Further research, particularly in generating robust quantitative data and detailed preclinical evaluation, is essential to fully realize the therapeutic potential of each of these unique "PT-1" molecules.

References

- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PT-1 selectively activates AMPK-γ1 complexes in mouse skeletal muscle, but activates all three γ subunit complexes in cultured human cells by inhibiting the respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. Steatotic livers are susceptible to normothermic ischemia-reperfusion injury from mitochondrial Complex-I dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules [mdpi.com]

- 8. researchgate.net [researchgate.net]

Unraveling the In-Vitro Activity of Pertussis Toxin Subunit 1 (PT S1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pertussis toxin (PTx), a key virulence factor of Bordetella pertussis, is a multi-subunit protein toxin that plays a crucial role in the pathogenesis of whooping cough. The toxin is composed of an enzymatically active A protomer, the S1 subunit (PT S1), and a B oligomer responsible for binding to host cells. This technical guide provides an in-depth overview of the early in-vitro studies of the PT S1 subunit, focusing on its mechanism of action, key experimental assays, and the associated signaling pathways. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key assays. Visualizations of signaling pathways and experimental workflows are presented using Graphviz diagrams.

Core Mechanism of Action: ADP-Ribosylation of Gαi/o/t Proteins

The primary in-vitro activity of the PT S1 subunit is its function as an ADP-ribosyltransferase.[1][2][3] Upon entering the cytosol of a target cell, the S1 subunit catalyzes the transfer of an ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) to a cysteine residue on the alpha subunit of inhibitory heterotrimeric G proteins (Gαi/o/t).[2][3][4] This covalent modification uncouples the G protein from its receptor, preventing it from inhibiting adenylyl cyclase.[4][5] The resulting increase in intracellular cyclic AMP (cAMP) levels disrupts normal cellular signaling processes.[1][5]

Quantitative Analysis of PT S1 In-Vitro Activity

Several in-vitro assays have been developed to quantify the activity of the PT S1 subunit. The following tables summarize key quantitative findings from these studies.

| Assay Type | Substrate | PTx Concentration Range | Key Findings | Reference |

| Enzymatic-HPLC Coupled Assay | Fluorescent tagged synthetic peptide | 0.0625 - 4.0 µg/ml | The assay was linear over a five-hour incubation period at 20°C. The purified S1 subunit exhibited 68.1 ± 10.1% of the activity of the intact toxin on a molar basis. The B oligomer and a genetically engineered toxoid (PT-9K/129G) showed little to no detectable ribosylation activity (<0.6%). The sensitivity of the assay could be increased by extending the incubation time to 24 hours. | [1] |

| Chinese Hamster Ovary (CHO) Cell Clustering Assay | CHO-K1 cells | Not specified | The estimated IC50 and IC5 have been calculated at approximately 20 and 2 IU PTx (HIST units) of the BRP1 preparation, respectively, for the method commonly used in Europe. The standardized CHO cell clustering assay was found to have a limit of detection of approximately 5 mIU of CHO cell units/mL (BRP1) when using the same PTx preparation. | [4] |

Table 1: Quantitative Data from In-Vitro Assays of Pertussis Toxin Activity

Key Experimental Protocols

Chinese Hamster Ovary (CHO) Cell Clustering Assay

This assay is a widely used method to determine the biological activity of Pertussis Toxin based on its ability to induce a characteristic clustering of CHO cells.

Materials:

-

Chinese Hamster Ovary (CHO-K1) cells

-

F-12K Medium (or other suitable cell culture medium)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Pertussis Toxin (PTx) standard and test samples

-

96-well tissue culture plates

-

Giemsa stain

-

Inverted light microscope

Protocol:

-

Cell Seeding: Seed CHO-K1 cells into 96-well plates at a density of 5 x 10³ cells/well in 200 µL of culture medium.[6]

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

-

Sample Preparation: Prepare serial two-fold dilutions of the PTx standard and test samples in the culture medium.[6]

-

Treatment: Add 25 µL of the diluted PTx standard and test samples to the respective wells.[6]

-

Incubation: Incubate the plates for an additional 24 to 48 hours at 37°C and 5% CO₂.[6][7]

-

Staining (Optional): The cells can be fixed and stained with Giemsa stain for better visualization.[7]

-

Microscopic Examination: Observe the cells under an inverted light microscope. A well is scored as positive for clustering when ≥ 80% of the cells in the well exhibit clustering.[6]

-

Endpoint Determination: The endpoint is the highest dilution of the sample that still induces cell clustering.

Enzymatic-HPLC Coupled Assay for ADP-Ribosylation Activity

This assay provides a quantitative measure of the enzymatic activity of the PT S1 subunit by detecting the ADP-ribosylation of a synthetic peptide substrate.

Principle:

The assay is based on the enzymatic transfer of ADP-ribose from NAD+ to a fluorescently tagged synthetic peptide that mimics the C-terminus of the Gαi3 protein.[1] The ADP-ribosylated peptide is then quantified by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1]

Materials:

-

Purified Pertussis Toxin S1 subunit or intact PTx

-

Fluorescently tagged synthetic peptide substrate (homologous to the 20 amino acid C-terminal sequence of Gαi3)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Reaction buffer

-

HPLC system with a fluorescence detector

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the PT S1 subunit or PTx, the fluorescent peptide substrate, and NAD+ in the reaction buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 20°C) for a specific duration (e.g., 5 hours).[1]

-

Reaction Termination: Stop the reaction, for example, by adding a quenching solution or by heat inactivation.

-

HPLC Analysis: Inject a defined volume of the reaction mixture into the HPLC system.

-

Detection and Quantification: Separate the ADP-ribosylated peptide from the non-ribosylated peptide using a suitable HPLC column and gradient. Detect the fluorescent signal of the ADP-ribosylated peptide and quantify its amount by comparing the peak area to a standard curve.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pertussis Toxin S1 Subunit

The following diagram illustrates the key steps in the signaling pathway initiated by the Pertussis Toxin S1 subunit.

Caption: Signaling pathway of the Pertussis Toxin S1 subunit.

Experimental Workflow for CHO Cell Clustering Assay

The following diagram outlines the general workflow for performing the CHO cell clustering assay.

Caption: Workflow for the CHO cell clustering assay.

Conclusion

The early in-vitro studies of the Pertussis Toxin S1 subunit have been instrumental in elucidating its core mechanism of action – the ADP-ribosylation of inhibitory G proteins. The development of quantitative assays, such as the CHO cell clustering assay and HPLC-based enzymatic assays, has provided valuable tools for researchers and drug development professionals to assess the activity of this potent bacterial toxin. Understanding the intricate signaling pathway and having access to detailed experimental protocols are crucial for the continued research into pertussis pathogenesis and the development of effective vaccines and therapeutics. This guide serves as a comprehensive resource for professionals in the field, summarizing the foundational knowledge of PT S1 in-vitro studies.

References

- 1. A quantitative analysis for the ADP-ribosylation activity of pertussis toxin: an enzymatic-HPLC coupled assay applicable to formulated whole cell and acellular pertussis vaccine products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADP-Ribosylation of α-Gi Proteins by Pertussis Toxin | Springer Nature Experiments [experiments.springernature.com]

- 3. A proposed mechanism of ADP-ribosylation catalyzed by the pertussis toxin S1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Models and In Vitro Assays for the Assessment of Pertussis Toxin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Application of xCELLigence real-time cell analysis to the microplate assay for pertussis toxin induced clustering in CHO cells | PLOS One [journals.plos.org]

- 7. The CHO Cell Clustering Response to Pertussis Toxin: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the AMP-Activated Protein Kinase (AMPK) Activator PT-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-1 is a small molecule compound identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Initially characterized as a direct allosteric activator, subsequent research has provided evidence for an indirect mechanism of action involving the inhibition of the mitochondrial respiratory chain. This dual characterization makes PT-1 a valuable tool for studying AMPK signaling and a compound of interest in metabolic disease research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of PT-1. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and drug development efforts.

Compound Structure and Properties

PT-1 is a thiazol-3-one derivative with the chemical formula C₂₃H₁₆ClN₃O. Its structure is characterized by a central thiazolidinone ring linked to substituted phenyl and quinolinyl moieties.

| Property | Value | Source |

| IUPAC Name | 5-(4-chlorobenzylidene)-2-(quinolin-2-yl)-3-(p-tolyl)thiazolidin-4-one | - |

| Molecular Formula | C₂₃H₁₆ClN₃O | MedchemExpress |

| Molecular Weight | 497.91 g/mol | MedchemExpress |

| CAS Number | 331002-70-1 | AOBIOUS |

| Appearance | Crystalline solid | - |

| Solubility | Soluble in DMSO | MedchemExpress |

Mechanism of Action

The mechanism of action of PT-1 has been a subject of scientific discussion, with evidence supporting both direct and indirect modes of AMPK activation.

Initial Hypothesis: Direct Allosteric Activation

PT-1 was first identified in a screen for compounds that could activate a truncated form of the AMPKα1 subunit containing the kinase domain (KD) and an autoinhibitory domain (AID). This led to the initial hypothesis that PT-1 directly binds to a cleft between the KD and AID, thereby relieving autoinhibition and activating the kinase.[1] This proposed mechanism suggests that PT-1 allosterically activates AMPK independently of cellular energy status.

Current Understanding: Indirect Activation via Mitochondrial Inhibition

More recent studies have challenged the direct activation model. It has been demonstrated that PT-1 can inhibit the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP and/or ADP:ATP ratios.[2][3] This shift in the adenylate nucleotide pool is a classic mechanism for the activation of AMPK. In this indirect pathway, the elevated AMP levels bind to the γ-subunit of AMPK, inducing a conformational change that promotes the phosphorylation of Thr172 on the α-subunit by upstream kinases, leading to AMPK activation.[4] Evidence supporting this indirect mechanism includes the observation that PT-1 fails to activate an AMP-insensitive mutant of AMPK.[2]

It is plausible that PT-1 may exert its effects through a combination of both mechanisms, with the indirect pathway being predominant in cellular contexts.

Biological Activity and Quantitative Data

PT-1 has been shown to activate AMPK in various in vitro and cellular models. Its activity is often assessed by measuring the phosphorylation of AMPK itself at Thr172 of the α-subunit and the phosphorylation of its downstream substrates, such as acetyl-CoA carboxylase (ACC) at Ser79.

| Parameter | Value | Assay System | Source |

| EC₅₀ (AMPK α1β1γ1 activation) | 0.3 µM | Cell-free kinase assay | AOBIOUS |

| Effect on ACC Phosphorylation | Increased phosphorylation at Ser79 | L6 myotubes | [1] |

| Isoform Selectivity | Selectively activates γ1-containing AMPK complexes | Incubated mouse muscle | [2][3] |

Experimental Protocols

Cell-Free AMPK Kinase Activity Assay ([γ-³²P] ATP Method)

This protocol is adapted from methods used to determine the direct effect of compounds on AMPK activity.[5]

Materials:

-

Recombinant human AMPK heterotrimer (α1β1γ1)

-

SAMS peptide (HMRSAMSGLHLVKRR), a synthetic AMPK substrate

-

[γ-³²P] ATP

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM MgCl₂, 0.4 mM AMP)

-

PT-1 stock solution in DMSO

-

Phosphocellulose P81 paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide.

-

Add varying concentrations of PT-1 or vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P] ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose P81 paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P] ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the kinase activity based on the amount of ³²P incorporated into the SAMS peptide over time.

Cellular AMPK Activation Assay (Western Blotting)

This protocol is designed to assess the effect of PT-1 on AMPK activation in a cellular context.

Materials:

-

Cell line of interest (e.g., L6 myotubes, HEK293 cells)

-

Cell culture medium and supplements

-

PT-1 stock solution in DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of PT-1 or vehicle control for a specified duration.

-

Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Measurement of Cellular AMP:ATP Ratio (Luciferase-Based Assay)

This protocol allows for the quantification of cellular AMP and ATP levels to investigate the indirect activation of AMPK by PT-1.[6][7]

Materials:

-

Cell line of interest

-

PT-1 stock solution in DMSO

-

Reagents for cell lysis and extraction of nucleotides

-

ATP determination kit (luciferin-luciferase-based)

-

Myokinase, pyruvate kinase, and lactate dehydrogenase for AMP measurement

-

Luminometer

Procedure:

-

Culture and treat cells with PT-1 or vehicle control as described in the cellular activation assay.

-

Lyse the cells and extract the nucleotides according to the kit manufacturer's instructions.

-

For ATP measurement, add an aliquot of the cell extract to the ATP determination reagent and measure the luminescence.

-

For AMP measurement, first convert AMP to ATP using a series of enzymatic reactions involving myokinase, pyruvate kinase, and lactate dehydrogenase. Then, measure the total ATP using the luciferase-based assay.

-

Calculate the AMP concentration by subtracting the initial ATP concentration from the total ATP concentration after the conversion reactions.

-

Determine the AMP:ATP ratio for each sample.

Signaling Pathway and Workflow Visualizations

Caption: Proposed mechanisms of AMPK activation by PT-1.

Caption: General experimental workflow for studying PT-1.

Conclusion

PT-1 is a valuable pharmacological tool for the study of AMPK signaling. While its precise mechanism of action remains a topic of investigation, its ability to robustly activate AMPK, either directly or indirectly, makes it a compound of significant interest for research into metabolic disorders such as type 2 diabetes and obesity. The information and protocols provided in this guide are intended to support the scientific community in further elucidating the therapeutic potential of PT-1 and other AMPK activators.

References

- 1. AMPK phosphorylation of raptor mediates a metabolic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. AMPK: a key regulator of energy balance in the single cell and the whole organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An efficient method for quantitative determination of cellular ATP synthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Melanocortin Pathway Agonist PT-141: A Technical Overview of its Therapeutic Potential in Sexual Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-141, also known as Bremelanotide, is a synthetic peptide analogue of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It functions as a potent agonist at melanocortin receptors, particularly the MC3R and MC4R subtypes, which are predominantly expressed in the central nervous system.[1] Unlike conventional treatments for erectile dysfunction that target the vascular system, PT-141 exerts its effects by modulating neural pathways involved in sexual arousal and desire.[2] This whitepaper provides a detailed technical guide on the core therapeutic applications of PT-141, focusing on its mechanism of action, supported by experimental data and protocols.

Core Therapeutic Application: Sexual Dysfunction

PT-141 is primarily investigated for the treatment of sexual dysfunction in both men and women.[2] Specifically, it has been approved by the FDA for hypoactive sexual desire disorder (HSDD) in premenopausal women.[3] Its unique, brain-centered mechanism of action offers a distinct therapeutic approach for individuals with low libido or sexual arousal disorders that are not primarily caused by impaired blood flow.[2][4]

Mechanism of Action: Melanocortin Receptor Agonism

PT-141's therapeutic effects are mediated through its agonist activity on melanocortin receptors. The binding and activation of these receptors in the hypothalamus are believed to trigger downstream signaling cascades that modulate sexual desire and arousal.[1]

Signaling Pathway

The activation of MC3R and MC4R by PT-141 initiates a G-protein coupled receptor (GPCR) signaling cascade. This process involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the physiological responses associated with increased sexual arousal.

Experimental Evidence and Protocols

Preclinical Studies in Animal Models

Objective: To investigate the pro-erectile effects of PT-141 in male rats.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats were utilized.

-

Drug Administration: PT-141 was administered systemically via subcutaneous injection at varying doses.

-

Assessment of Erectile Function: Penile erections were observed and quantified. In some studies, neuronal activation in the hypothalamus was measured by assessing c-Fos immunoreactivity.[1]

-

Control Group: A placebo-controlled group received a saline injection.

Results: Systemic administration of PT-141 resulted in a dose-dependent increase in penile erections in rats.[1] This effect was correlated with the activation of neurons in the hypothalamic region, providing evidence for a central mechanism of action.[1]

Clinical Trials in Humans

Objective: To evaluate the efficacy and safety of PT-141 for the treatment of erectile dysfunction.

Methodology:

-

Study Design: A double-blind, placebo-controlled, cross-over study was conducted.

-

Participants: The study included normal male subjects and male patients with erectile dysfunction.

-

Drug Administration: PT-141 was administered intranasally.

-

Efficacy Assessment: The primary endpoint was the change in erectile activity, often measured using rating scales and patient-reported outcomes.

-

Safety Monitoring: Adverse events were recorded and monitored throughout the trial.

Results: Administration of PT-141 resulted in a rapid, dose-dependent increase in erectile activity in both normal men and patients with erectile dysfunction.[1]

Quantitative Data Summary

| Study Type | Subject | Administration Route | Key Finding | Citation |

| Preclinical | Rats | Systemic | Dose-dependent increase in penile erections. | [1] |

| Preclinical | Rats | Systemic | Increased c-Fos immunoreactivity in the hypothalamus. | [1] |

| Clinical Trial | Normal Men & ED Patients | Intranasal | Rapid, dose-dependent increase in erectile activity. | [1] |

Experimental Workflow

References

An In-depth Technical Guide to PTEN and its Role in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Core Topic: PTEN (Phosphatase and Tensin Homolog)

This guide provides a comprehensive overview of the tumor suppressor protein PTEN, a critical regulator of cellular signaling. Given the user's query for "PT 1," this document is based on the strong assumption that the intended subject was the well-characterized and similarly named protein, PTEN.

Introduction to PTEN

Phosphatase and Tensin Homolog (PTEN) is a dual-specificity phosphatase, meaning it can dephosphorylate both lipid and protein substrates.[1][2] It is one of the most frequently mutated or deleted tumor suppressors in human cancers.[3][4] The primary and most well-understood function of PTEN is its role as a lipid phosphatase that antagonizes the PI3K/AKT/mTOR signaling pathway, a cascade crucial for cell growth, proliferation, survival, and metabolism.[5][6][7] By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring, PTEN converts it to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby terminating PI3K signaling.[2][5][8]

PTEN is a 403-amino acid protein composed of an N-terminal phosphatase domain, a C2 domain, and a C-terminal tail.[2][9] The phosphatase domain contains the active site, while the C2 domain is involved in membrane binding.[2][10] The C-terminal tail contains phosphorylation sites that regulate PTEN's stability and activity.[6]

The PTEN Signaling Pathway

PTEN is a central negative regulator of the PI3K/AKT signaling pathway. This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs).

Signaling Pathway Diagram:

Caption: The PTEN signaling pathway, illustrating its role in antagonizing PI3K/AKT signaling.

Quantitative Data

| Substrate | KM (µM) | kcat (min-1) | kcat/KM (µM-1min-1) | Conditions | Reference |

| diC8-PIP3 | 2.5 ± 0.5 | 4.4 ± 0.3 | 1.8 ± 0.4 | 50 mM Tris-HCl, pH 7.6, 2.0 mM EDTA, 0.20 mM MESG, 40 mM DTBA | [11] |

| diC8-PIP3 | 2.2 ± 0.5 | 108 ± 12 | 49 ± 11 | Not specified | [12] |

Note: Kinetic parameters can vary depending on the assay conditions and the form of the substrate used (e.g., soluble, in vesicles).

| PTEN Construct | Ligand | Kd (µM) | Method | Conditions | Reference |

| Full-length PTEN | POPC/POPS (8:2) vesicles | 0.23 ± 0.02 | Surface Plasmon Resonance | Not specified | [10] |

| PTEN (1-185, Phosphatase domain) | POPC/POPS (8:2) vesicles | 7.1 ± 0.5 | Surface Plasmon Resonance | Not specified | [10] |

| PTEN (186-403, C2 and tail) | POPC/POPS (8:2) vesicles | 2.5 ± 0.2 | Surface Plasmon Resonance | Not specified | [10] |

Experimental Protocols

This assay measures the release of inorganic phosphate from a PTEN substrate.[13]

Methodology:

-

Reagent Preparation:

-

PTEN Reaction Buffer: 25 mM Tris-Cl (pH 7.4), 140 mM NaCl, 2.7 mM KCl, 10 mM DTT (add fresh).[14]

-

PIP3 Substrate: Reconstitute PIP3 to a 1 mM stock solution in ddH2O.[14]

-

PTEN Enzyme: Reconstitute lyophilized PTEN in ddH2O to a working solution of 50 ng/µL.[14]

-

Malachite Green Solution: Use a commercial kit and bring the solution to room temperature before use.[14]

-

-

Assay Procedure:

-

Prepare phosphate standards in a 96-well plate.

-

In separate wells, prepare enzyme reactions:

-

Buffer blank: 25 µL PTEN Reaction Buffer.

-

Substrate-only control: 22 µL PTEN Reaction Buffer + 3 µL of 1 mM PIP3.

-

Enzyme reaction: PTEN Reaction Buffer + 50-100 ng PTEN + 3 µL of 1 mM PIP3 to a final volume of 25 µL.[14]

-

-

Incubate the plate at 37°C for 30-60 minutes.[14]

-

Stop the reaction by adding the Malachite Green solution according to the manufacturer's protocol.

-

Read the absorbance at 620-640 nm.

-

Calculate the amount of phosphate released by subtracting the background (substrate-only control) and comparing to the phosphate standard curve.

-

Experimental Workflow Diagram:

Caption: Workflow for an in vitro PTEN phosphatase assay using Malachite Green detection.

This protocol is for detecting PTEN protein levels in cell lysates.

Methodology:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (or similar) containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.[15]

-

-

Electrophoresis and Transfer:

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against PTEN (e.g., clone 6H2.1 or A2B1) overnight at 4°C.[16][17]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply a chemiluminescent substrate (e.g., ECL) and expose it to X-ray film or a digital imager.[15]

-

This protocol is for isolating PTEN and its interacting partners from cell lysates.

Methodology:

-

Lysate Preparation:

-

Prepare whole-cell extracts using a non-denaturing lysis buffer with protease and phosphatase inhibitors.[16]

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-Sepharose beads.

-

Incubate the pre-cleared lysate with an anti-PTEN antibody (or control IgG) for several hours to overnight at 4°C.[18]

-

Add protein A/G-Sepharose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[16]

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.[16]

-

-

Analysis:

-

Analyze the eluted proteins by Western blot using antibodies against PTEN and suspected interacting partners.

-

Logical Relationship Diagram for IP-Western:

Caption: Logical flow from immunoprecipitation of PTEN to analysis by Western blot.

This protocol is for visualizing the location of PTEN within cells.

Methodology:

-

Sample Preparation:

-

Grow cells on glass coverslips.

-

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Block with 10% normal goat serum in PBS for 1 hour at room temperature.[19]

-

Incubate with an anti-PTEN primary antibody overnight at 4°C.[20]

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.[20]

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips on slides using a mounting medium containing DAPI to stain the nuclei.[20]

-

Visualize using a fluorescence or confocal microscope.

-

References

- 1. Functional analysis of the protein phosphatase activity of PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Posttranslational Regulation and Conformational Plasticity of PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Precise Immunodetection of PTEN Protein in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Interactions of Phosphatase and Tensin Homologue (PTEN) and Its Cancer-associated G20E Mutant Compared by Using Stable Isotope Labeling by Amino Acids in Cell Culture-based Parallel Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PTEN Antibody | Cell Signaling Technology [cellsignal.com]

- 7. biorxiv.org [biorxiv.org]

- 8. The Structural Basis of PTEN Regulation by Multi-Site Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Mechanisms of PTEN Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Membrane-binding and activation mechanism of PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalysis by the Tumor-Suppressor Enzymes PTEN and PTEN-L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational Stability and Catalytic Activity of PTEN Variants Linked to Cancers and Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 14. echelon-inc.com [echelon-inc.com]

- 15. cdn.origene.com [cdn.origene.com]

- 16. Controlling PTEN (Phosphatase and Tensin Homolog) Stability: A DOMINANT ROLE FOR LYSINE 66 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]

- 20. PTEN Nuclear Localization Is Regulated by Oxidative Stress and Mediates p53-Dependent Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review of Programmed Cell Death Protein 1 (PD-1) Research: A Technical Guide for Drug Development Professionals

Disclaimer: The user's request specified "PT-1 research." Following a comprehensive search, it was determined that "PT-1" is not a standard designation for a specific molecule in the context of drug development. Given the target audience and the nature of the request, this guide will focus on Programmed Cell Death Protein 1 (PD-1), a highly relevant and extensively researched target in immuno-oncology. It is presumed that "PT-1" was a typographical error for "PD-1."

This technical guide provides a comprehensive literature review of PD-1 research, tailored for researchers, scientists, and drug development professionals. It summarizes the core biology of the PD-1 pathway, the mechanism of action of its inhibitors, quantitative data from clinical trials, and detailed experimental protocols for key assays in the field.

The PD-1/PD-L1 Signaling Pathway

Programmed cell death protein 1 (PD-1), also known as CD279, is a critical immune checkpoint receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1][2][3] Its primary role is to modulate the immune response to prevent autoimmunity and to limit collateral tissue damage during inflammatory responses.[4]

The ligands for PD-1 are PD-L1 (B7-H1 or CD274) and PD-L2 (B7-DC or CD273). PD-L1 is expressed on a wide variety of cell types, including hematopoietic and non-hematopoietic cells, and its expression can be induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][2] Many cancer cells upregulate PD-L1 on their surface, allowing them to evade immune destruction.[2][5]

The binding of PD-L1 on a tumor cell to PD-1 on an activated T cell initiates a signaling cascade that suppresses T-cell activity.[3] This signaling pathway involves the recruitment of the phosphatase SHP2 to the intracellular domain of PD-1, which in turn dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, such as CD28.[4] The outcome of this interaction is the inhibition of T-cell proliferation, cytokine release, and cytotoxic activity, leading to T-cell "exhaustion" and allowing the tumor to grow unimpeded.[3][4]

PD-1/PD-L1 Signaling Pathway

Mechanism of Action of PD-1 Inhibitors

PD-1 inhibitors are monoclonal antibodies that bind to the PD-1 receptor on T cells, preventing its interaction with PD-L1 and PD-L2.[5][6] By blocking this interaction, these inhibitors release the "brake" on the immune system, restoring the ability of T cells to recognize and attack cancer cells.[5][6] This leads to an enhanced anti-tumor immune response. Similarly, PD-L1 inhibitors are monoclonal antibodies that bind to PD-L1 on tumor cells and immune cells, preventing its interaction with PD-1.[5] The net effect of both types of inhibitors is the reactivation of the host's anti-tumor immunity.[7]

Quantitative Data: Efficacy of PD-1/PD-L1 Inhibitors in Clinical Trials

The efficacy of PD-1/PD-L1 inhibitors has been demonstrated in numerous clinical trials across a wide range of cancer types. The following table summarizes the Overall Response Rates (ORR) for several approved PD-1/PD-L1 inhibitors in various malignancies.

| Drug Name (Target) | Cancer Type | Clinical Trial | Overall Response Rate (ORR) | Citation |

| Pembrolizumab (PD-1) | Advanced Melanoma (Ipilimumab-refractory) | KEYNOTE-002 | 21-28% | [8] |

| Pembrolizumab (PD-1) | Advanced Melanoma (Treatment-naïve) | KEYNOTE-006 | 33-37% | [9] |

| Pembrolizumab (PD-1) | NSCLC (PD-L1 positive) | KEYNOTE-042 | 27-39% | [8] |

| Nivolumab (PD-1) | Advanced Melanoma (Post-Ipilimumab) | CheckMate-037 | 32% | [8] |

| Nivolumab (PD-1) | Advanced Melanoma (Adjuvant) | CheckMate-238 | 34% (Recurrence Rate) | [8] |

| Atezolizumab (PD-L1) | Urothelial Carcinoma | IMvigor210 | 15% | [10] |

| Durvalumab (PD-L1) | Stage III NSCLC | PACIFIC | 28.4% | |

| Avelumab (PD-L1) | Merkel Cell Carcinoma | JAVELIN Merkel 200 | 33% |

Note: ORR can vary based on the line of therapy, patient population (e.g., PD-L1 expression status), and specific clinical trial design.

A meta-analysis of multiple clinical trials showed a summary ORR for patients receiving PD-1/PD-L1 inhibitors of 20.21%.[11] For patients with PD-L1 positive tumors, the response rate was significantly higher.[11]

Experimental Protocols

The development and evaluation of PD-1/PD-L1 inhibitors involve a range of in vitro and in vivo experimental protocols.

PD-1/PD-L1 Expression Analysis by Immunohistochemistry (IHC)

This is a common method to assess the expression of PD-L1 in tumor tissue, which can be a predictive biomarker for response to therapy.[10]

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0).

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.

-

Primary Antibody Incubation: The tissue sections are incubated with a specific anti-PD-L1 monoclonal antibody (e.g., clones 22C3, SP142, SP263) at a predetermined optimal concentration and incubation time.[10]

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Scoring: The percentage of tumor cells and/or immune cells showing positive membranous staining for PD-L1 is quantified.

In Vitro T-Cell Activation Assay

This assay is used to assess the ability of a PD-1/PD-L1 inhibitor to restore T-cell function in the presence of PD-L1.[12][13][14]

Protocol:

-

Plate Coating: A 96-well plate is coated with an anti-CD3 antibody (e.g., 1-3 µg/mL) to provide the primary T-cell activation signal.[14]

-

Cell Culture:

-

Target cells (e.g., a cancer cell line or engineered cells) expressing PD-L1 are seeded in the wells.

-

Effector T cells (e.g., isolated from peripheral blood mononuclear cells - PBMCs) are added to the wells.

-

-

Co-stimulation and Inhibition:

-

Soluble anti-CD28 antibody (e.g., 3-5 µg/mL) is added to provide a co-stimulatory signal.[14]

-

The test PD-1 or PD-L1 inhibitor is added at various concentrations.

-

-

Incubation: The plate is incubated for 48-72 hours.

-

Readout: T-cell activation is measured by:

-

Cytokine Production: Measuring the concentration of cytokines like IFN-γ or IL-2 in the supernatant using ELISA.

-

Proliferation: Assessing T-cell proliferation using assays such as CFSE dilution or BrdU incorporation.

-

Reporter Gene Expression: Using engineered T cells that express a reporter gene (e.g., luciferase) under the control of an activation-dependent promoter (e.g., NFAT).[15][16]

-

In Vivo Syngeneic Mouse Tumor Models

These models are essential for evaluating the in vivo efficacy of PD-1/PD-L1 inhibitors in an immunocompetent host.[17][18][19]

Protocol:

-

Tumor Cell Implantation: Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16 melanoma) are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6).[17][20]

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the PD-1/PD-L1 inhibitor (e.g., via intraperitoneal injection) at a specified dose and schedule.[21]

-

Efficacy Assessment: The primary endpoint is typically tumor growth inhibition or improved survival.

-

Pharmacodynamic and Mechanistic Studies: At the end of the study, tumors and lymphoid organs can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or IHC) and gene expression changes.

General Experimental Workflow for PD-1/PD-L1 Inhibitor Evaluation

References

- 1. Review: The Role of the PD-1 Pathway in Immunotherapy - Personalized Medicine in Oncology [personalizedmedonc.com]

- 2. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of PD-1/PD-L1 blockade monotherapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. worldwide.promega.com [worldwide.promega.com]

- 17. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

Introduction to GLP-1 and its Therapeutic Potential

An In-Depth Technical Guide to the Discovery of Glucagon-Like Peptide-1 (GLP-1) Analogues and Derivatives

A Note on Terminology: The topic specified "PT-1 analogues." Following an extensive review of scientific literature, it has been determined that "PT-1" is not a standard or recognized nomenclature for a specific peptide or receptor target in the context of mainstream drug discovery. The search results consistently point towards Glucagon-Like Peptide-1 (GLP-1), a major therapeutic target for type 2 diabetes and obesity. It is therefore highly probable that "PT-1" was a typographical error for "GLP-1." This guide will proceed under that assumption, focusing on the discovery and development of GLP-1 analogues and derivatives for researchers, scientists, and drug development professionals.